1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one
Description
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one is a phenothiazine derivative characterized by an acetyl group at the N10 position, an amino (-NH₂) substituent at position 3, and a methoxy (-OCH₃) group at position 5.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(3-amino-7-methoxyphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H14N2O2S/c1-9(18)17-12-5-3-10(16)7-14(12)20-15-8-11(19-2)4-6-13(15)17/h3-8H,16H2,1-2H3 |
InChI Key |
HHIYAQIKDHUXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)SC3=C1C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 3-amino-7-methoxy-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. Additionally, it can inhibit certain enzymes involved in neurotransmitter pathways, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Position and Nature of Substituents
- Compound 27 (1-(10H-Phenothiazine-10-yl)-2-(phenylamino)ethan-1-one): Substituents: Phenylamino group attached to the acetyl chain at N10. Physical Properties: Melting point (mp) 153°C, 46% yield.
- 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one: Substituents: Methoxy at position 7, methyl at N10, acetyl at position 2. Structural Impact: The methyl group at N10 increases lipophilicity, while the methoxy at position 7 aligns with the target compound. Differences in substitution positions (acetyl at position 2 vs. position 10) may alter electronic distribution and binding interactions .
- 1-(2-Chloro-10H-phenothiazine-10-yl)-2-(4-(4-methoxybenzyl)piperazine-1-yl)ethan-1-one: Substituents: Chloro at position 2, piperazine-methoxybenzyl at the acetyl chain. Reactivity: The chloro group is electron-withdrawing, contrasting with the electron-donating amino group in the target compound.
Kinase Inhibition
- Compounds 6 and 14 (Phenothiazine derivatives with piperidinyl/tetrazolyl groups): Activity: Demonstrated in vitro inhibition of TLK1B kinase, a target in cancer therapy. Comparison: The target compound’s amino group may enhance hydrogen bonding with kinase active sites, while methoxy at position 7 could modulate membrane permeability .
Structural Motifs for Receptor Binding
- 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one: Substituents: Chloropropyl chain at N10.
Key Research Findings and Implications
Biological Activity
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one, a derivative of phenothiazine, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy group, contributing to its potential pharmacological properties. Phenothiazines are known for their applications in psychiatry, oncology, and as antimicrobial agents.
The molecular formula of this compound is C15H12N2O4S, with a molecular weight of 316.34 g/mol. The compound's structure includes a phenothiazine core that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O4S |
| Molecular Weight | 316.34 g/mol |
| IUPAC Name | 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethanone |
| Melting Point | 156 - 157 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The amino group can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules such as proteins and nucleic acids. The methoxy group may also influence the compound's lipophilicity, facilitating membrane penetration.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Studies suggest that the phenothiazine structure allows for DNA intercalation, inhibiting replication and transcription processes in cancer cells.
- Neuropharmacological Effects : Similar to other phenothiazines, it may exert effects on neurotransmitter systems, particularly dopamine receptors, making it a candidate for further investigation in neuropsychiatric disorders.
Biological Activity Studies
Research has demonstrated that derivatives of phenothiazine, including this compound, possess notable biological activities.
Case Studies:
- Antibacterial Activity : A study evaluated several phenothiazine derivatives against Staphylococcus aureus and Bacillus subtilis. The results indicated that compounds similar to this compound showed comparable activity to standard antibiotics like streptomycin .
- Anticancer Activity : Another study highlighted the anticancer potential of phenothiazine derivatives in vitro against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction .
Comparative Analysis
Comparative studies between this compound and other related compounds reveal differences in potency and mechanism:
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethanone | Moderate | High |
| 2-chloro-10-(chloroacetyl)-10H-phenothiazine | High | Moderate |
| 3-methoxy-10-(1-methylpiperidinyl)methyl | Low | High |
Q & A
Q. How to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to boost anti-anxiety potency, as seen in derivatives with docking scores ≤-10.2 kcal/mol .
- Prodrug Approaches : Modify the ethanone group to esters for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
